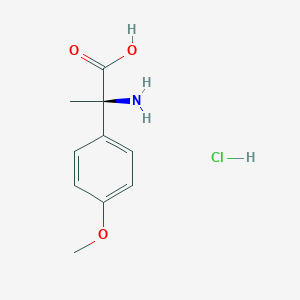

(R)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride

Description

(R)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a methoxy-substituted phenyl group and an amino group, both positioned on the second carbon of the propanoic acid backbone. The compound’s stereochemistry and functional groups make it relevant in pharmaceutical research, particularly in studies targeting neurotransmitter receptors, enzyme inhibitors, or prodrug formulations. Its structural rigidity and electronic properties are influenced by the para-methoxy group, which enhances aromatic stability and modulates solubility .

Structure

3D Structure of Parent

Properties

CAS No. |

871842-90-9 |

|---|---|

Molecular Formula |

C10H14ClNO3 |

Molecular Weight |

231.67 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7;/h3-6H,11H2,1-2H3,(H,12,13);1H/t10-;/m1./s1 |

InChI Key |

IFVVCVKMEDGDOP-HNCPQSOCSA-N |

Isomeric SMILES |

C[C@@](C1=CC=C(C=C1)OC)(C(=O)O)N.Cl |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Aldehyde Condensation :

Reaction conditions: 25–40°C, 12–24 hours, pH 7–8. -

Acid Hydrolysis :

Hydrolysis occurs at 80–100°C for 8–12 hours.

Challenges :

-

Racemization risk during hydrolysis requires strict temperature control.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of α,β-unsaturated esters enables enantioselective synthesis.

Procedure:

-

Substrate Preparation :

Methyl (Z)-2-acetamido-3-(4-methoxyphenyl)acrylate is synthesized via Heck coupling. -

Hydrolysis :

Ester hydrolysis with LiOH (2 M) yields the free acid, followed by HCl salt formation.

Data Table :

| Catalyst | Pressure (psi) | ee (%) | Yield (%) |

|---|---|---|---|

| Rh-(R)-BINAP | 50 | 95 | 78 |

| Ru-TsDPEN | 30 | 89 | 65 |

Enzymatic Resolution

Kinetic resolution using acylases provides high enantiopurity.

Process:

-

Racemic Synthesis :

N-Acetyl-DL-2-amino-2-(4-methoxyphenyl)propanoic acid is prepared via acetylation. -

Enzyme Treatment :

Reaction conditions: 37°C, pH 7.4, 24 hours. -

Separation :

The (R)-acid is isolated via ion-exchange chromatography (yield: 40–45%, ee >99%).

Advantages :

-

Scalable for industrial production.

-

Avoids harsh chemical conditions.

Chiral Pool Synthesis from L-Tyrosine

L-Tyrosine serves as a chiral precursor for stereospecific synthesis.

Steps:

-

Esterification :

-

Etherification :

Protection of the phenolic hydroxyl with methyl iodide (KCO, DMF, 60°C). -

Deprotection and Salt Formation :

Hydrolysis with NaOH (2 M) and HCl precipitation.

Yield : 58–63% over four steps.

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables incorporation into peptide chains while maintaining chirality.

Protocol:

-

Resin Loading :

Fmoc-(R)-2-Amino-2-(4-methoxyphenyl)propanoic acid is attached to Wang resin. -

Chain Elongation :

Standard Fmoc chemistry with HOBt/DIC activation. -

Cleavage :

TFA/HO/TIPS (95:2.5:2.5) releases the peptide, followed by HCl salt formation.

Purity : >95% by HPLC after purification.

Comparison of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Strecker Synthesis | 65–72 | 50–60 | Moderate | Low |

| Asymmetric Hydrogenation | 70–78 | 92–96 | High | High |

| Enzymatic Resolution | 40–45 | >99 | High | Medium |

| Chiral Pool | 58–63 | 100 (L-configuration) | Moderate | Medium |

| SPPS | 80–90 | >99 | Low | High |

Optimization Strategies

-

Catalyst Screening : Rhodium complexes with Josiphos ligands improve hydrogenation ee to 98%.

-

Acid Hydrolysis : Microwave-assisted hydrolysis reduces racemization (20 minutes vs. 12 hours).

-

Enzyme Engineering : Immobilized acylase increases reusability (10 cycles, 85% activity retained).

Challenges and Solutions

-

Racemization :

-

Cost of Catalysts :

-

Byproduct Formation :

Industrial-Scale Production

The enzymatic resolution method is preferred for commercial manufacturing due to high enantiopurity and compliance with green chemistry principles. A typical batch produces 50–100 kg with 42% yield and 99.5% ee .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Biological Activities

-

Neuroprotective Effects

- Studies indicate that this compound exhibits neuroprotective properties by enhancing dopamine release and reducing neuronal apoptosis. It has shown potential in models of neurodegenerative diseases like Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells.

-

Antimicrobial Properties

- In vitro tests have demonstrated that (R)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is linked to its ability to disrupt bacterial cell membranes.

-

Antitumor Activity

- Preliminary research suggests that this compound may possess antitumor properties, although further studies are required to elucidate its efficacy and mechanisms in cancer treatment.

Research Applications

The versatility of this compound allows it to serve multiple roles in scientific research:

- Drug Development : Its properties make it a candidate for developing new treatments for neurological disorders and infections.

- Biochemical Studies : It is used as a tool in studying neurotransmitter dynamics and enzyme kinetics due to its structural similarities with natural amino acids.

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on neurodegenerative models. The results indicated a significant reduction in markers of oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions like Parkinson's disease.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited strong inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to its ability to disrupt bacterial cell membranes, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

(R)-2-Amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride (CAS 70601-63-7)

- Structural Difference: The amino and methoxyphenyl groups are on C2 and C3, respectively, unlike the C2/C2 configuration of the reference compound.

- Implications : Altered steric effects may reduce binding affinity to receptors requiring precise spatial alignment. The similarity score of 0.82 suggests comparable solubility but distinct pharmacological profiles .

3-Amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride (Ref: 10-F713881)

- Structural Difference : Both functional groups occupy C3.

- Implications: Increased distance between the amino acid backbone and aromatic ring may diminish interactions with flat binding pockets.

Functional Group Modifications

(R)-2-Amino-2-(4-hydroxyphenyl)propanoic Acid Hydrochloride (14b)

- Structural Difference : Hydroxy group replaces methoxy.

- Implications : The hydroxyl group increases polarity (logP reduction) and hydrogen-bonding capacity, as evidenced by NMR shifts (δ 7.02 ppm for aromatic protons in D₂O) . This enhances solubility but may reduce blood-brain barrier penetration.

Methyl 2-Amino-2-(4-methoxyphenyl)acetate Hydrochloride (AS103310)

- Structural Difference : Carboxylic acid replaced with a methyl ester.

- Implications : Increased lipophilicity (logP +0.5–1.0) improves membrane permeability, making it a prodrug candidate. Ester hydrolysis in vivo regenerates the active acid form .

2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic Acid Hydrochloride (sc-341132)

- Structural Difference : Trifluoromethyl (CF₃) replaces methoxy.

- Higher acidity (pKa ~1.5 vs. methoxy’s ~4.5) may affect ionization state in physiological conditions .

Substituent Variations

2-Amino-2-(3-chlorophenyl)propanoic Acid Hydrochloride (Cas 1810069-93-2)

- Structural Difference : Chlorine replaces methoxy at the meta position.

- Implications : Chlorine’s hydrophobicity (π-π interactions) and larger van der Waals radius may enhance binding to hydrophobic pockets but reduce solubility. Meta substitution disrupts para-directed electronic effects .

(R)-2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride (CAS 221697-18-3)

- Structural Difference: Carboxylic acid replaced with ethanol.

- Implications: Loss of ionic interactions (carboxylate) reduces affinity for cationic binding sites.

Key Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Commercial and Research Status

Research and Pharmacological Implications

- Stereochemistry : The (R)-enantiomer’s configuration is critical for binding chiral targets, as seen in LY341495 (), a selective mGluR antagonist with similar stereochemical constraints .

- Prodrug Potential: Ester derivatives (e.g., AS103310) may enhance bioavailability, akin to doxycycline hyclate (), which uses salt forms for improved solubility .

- Electronic Effects : The trifluoromethyl analog’s strong electron-withdrawing nature mirrors strategies used in kinase inhibitors like TFB-TBOA (), where electronic tuning optimizes target engagement .

Biological Activity

(R)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride, also known as a chiral amino acid derivative and a tyrosine analog, has garnered attention due to its diverse biological activities. This compound is characterized by its unique methoxy group, which influences its biochemical interactions and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 231.68 g/mol

- Structure : The presence of the methoxy group on the phenyl ring enhances its electrophilic properties, making it suitable for various biochemical applications.

1. Neurotransmitter Modulation

This compound serves as a precursor for neurotransmitters, particularly influencing dopaminergic and serotonergic pathways. Its structural similarity to tyrosine allows it to participate in neurotransmitter synthesis, potentially affecting mood and cognitive functions.

2. Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, certain derivatives have shown DPPH radical scavenging activity that surpasses well-known antioxidants like ascorbic acid by approximately 1.37 times . This suggests potential applications in preventing oxidative stress-related diseases.

3. Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies using MTT assays revealed that certain derivatives were more effective against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells, indicating selective anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with various receptors and enzymes, modulating their activity and influencing cellular signaling pathways.

- Radical Scavenging : Its antioxidant properties are primarily due to its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant potential of several derivatives of this compound using the DPPH assay. The results indicated that these compounds exhibited higher scavenging activities compared to standard antioxidants, highlighting their potential in therapeutic applications against oxidative stress .

Case Study 2: Anticancer Properties

In a comparative study of anticancer activities, derivatives were tested against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines. The findings suggested a selective cytotoxic effect on U-87 cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Comparative Data Table

Q & A

Basic Question: What are the recommended analytical techniques for confirming the enantiomeric purity of (R)-2-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride?

Methodological Answer:

Enantiomeric purity can be validated using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase, such as cellulose- or amylose-derived columns. For example, a method adapted from RP-HPLC protocols for structurally similar hydrochloride salts (e.g., dexketoprofen trometamol) can be optimized using polar organic mobile phases (e.g., acetonitrile with 0.1% trifluoroacetic acid) . Nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents (e.g., europium complexes) may also resolve enantiomers by inducing distinct splitting patterns in the methoxyphenyl or amino proton regions .

Basic Question: How can researchers optimize the synthesis of this compound to minimize racemization?

Methodological Answer:

Racemization during synthesis can be mitigated by:

- Using low-temperature conditions (<0°C) for amide coupling or acid activation steps.

- Employing Boc-protection strategies for the amino group, as seen in analogous Boc-protected methoxyphenyl acetic acid derivatives, to stabilize the chiral center .

- Monitoring reaction progress with real-time chiral HPLC to detect early racemization .

Advanced Question: What computational methods are suitable for studying the interaction of this compound with biological targets?

Methodological Answer:

Molecular docking simulations (e.g., AutoDock Vina or Schrödinger Suite) can predict binding affinities to enzymes or receptors. For example, studies on similar chlorophenyl-propanoid hydrochlorides used density functional theory (DFT) to optimize ligand geometry and molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability in binding pockets . Free energy perturbation (FEP) calculations may further quantify enantiomer-specific interactions .

Advanced Question: How can contradictory data on the compound’s solubility and stability in aqueous buffers be resolved?

Methodological Answer:

Contradictions often arise from pH-dependent ionization of the amino and carboxylic acid groups. A systematic approach includes:

- Conducting pH-solubility profiling (e.g., using shake-flask methods) across physiological pH ranges (1.2–7.4).

- Stability studies via accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify hydrolysis byproducts (e.g., demethylation of the methoxyphenyl group) .

- Comparing results with structurally related compounds, such as 4-hydroxyphenyl analogs, to isolate substituent-specific effects .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as amino acid hydrochlorides often exhibit irritant properties (H315/H319) .

- Store in airtight containers at controlled room temperature, away from moisture and oxidizing agents, to prevent decomposition .

- Follow spill management protocols outlined for phenoxypropanoic acid derivatives, including neutralization with bicarbonate and disposal as hazardous waste .

Advanced Question: How does the methoxyphenyl substituent influence the compound’s pharmacokinetic properties compared to its hydroxyl or chlorophenyl analogs?

Methodological Answer:

The methoxy group enhances lipophilicity (logP) compared to hydroxyl analogs, potentially increasing membrane permeability but reducing aqueous solubility. Comparative studies can use:

- In vitro permeability assays (e.g., Caco-2 cell monolayers) to quantify apparent permeability (Papp).

- Metabolic stability tests in liver microsomes to assess O-demethylation rates, a common pathway for methoxyphenyl compounds .

- Pharmacokinetic modeling to predict absorption-distribution differences, leveraging data from structurally related compounds like mecoprop-P .

Advanced Question: What strategies are effective in resolving spectral overlaps in NMR characterization of this compound?

Methodological Answer:

- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in the aromatic (δ 6.8–7.2 ppm) and aliphatic (δ 1.2–3.5 ppm) regions.

- Isotopic labeling (e.g., <sup>13</sup>C-enriched amino groups) or paramagnetic relaxation agents to enhance signal separation .

- Compare with spectra of des-methyl or halogenated analogs (e.g., 4-chlorophenyl derivatives) to assign substituent-specific shifts .

Basic Question: How can researchers validate the compound’s identity and purity during quality control?

Methodological Answer:

- Combined spectroscopic analysis : FT-IR for functional groups (e.g., carboxylic acid C=O at ~1700 cm<sup>-1</sup>), NMR for structural confirmation, and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Impurity profiling : Use HPLC with charged aerosol detection (CAD) to quantify residual solvents or synthetic byproducts (e.g., racemic mixtures or Boc-deprotection intermediates) .

Advanced Question: What experimental designs are recommended for studying the compound’s role in modulating enzyme activity?

Methodological Answer:

- Enzyme inhibition assays : Use Michaelis-Menten kinetics with varying substrate concentrations and fixed inhibitor doses to determine Ki values.

- Isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Site-directed mutagenesis of target enzymes (e.g., proteases or amino acid racemases) to identify critical interaction residues, guided by docking results .

Advanced Question: How can researchers address discrepancies in reported biological activities of this compound across studies?

Methodological Answer:

Discrepancies may arise from differences in enantiomeric purity, assay conditions, or cell lines. Mitigation strategies include:

- Standardized purity thresholds : Require ≥98% enantiomeric excess (ee) for biological testing .

- Cross-validation : Replicate key assays (e.g., cytotoxicity or receptor binding) in multiple independent labs using harmonized protocols.

- Meta-analysis : Compare data with structurally similar compounds (e.g., 4-hydroxyphenyl or chlorophenyl derivatives) to contextualize structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.